3-Fluoro-2-butenoic acid methyl ester
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Overview
Description
3-Fluoro-2-butenoic acid methyl ester is an organic compound with the molecular formula C5H7FO2 It is a derivative of butenoic acid, where a fluorine atom is attached to the second carbon of the butenoic acid chain, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoro-2-butenoic acid methyl ester involves the reaction of 3-halogenated butene with magnesium in an ether solvent to form a Grignard reagent. This reagent is then reacted with a carbonic ester to produce the desired ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or Suzuki–Miyaura couplings, utilizing optimized conditions to maximize yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-butenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Fluoro-2-butenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Fluoro-2-butenoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing metabolic pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid methyl ester: This compound is similar but lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Methyl-2-butenoic acid methyl ester: Another similar compound with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-2-butenoic acid methyl ester imparts unique properties such as increased stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated analogs.
Properties
IUPAC Name |
methyl (Z)-3-fluorobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-4(6)3-5(7)8-2/h3H,1-2H3/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIRSFVYHOLXNY-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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